molecular formula C20H16Cl2N2O3S B6090527 2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide

2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide

Cat. No.: B6090527
M. Wt: 435.3 g/mol
InChI Key: UOIXXTXXGKNTPT-UHFFFAOYSA-N
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Description

2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide, also known as CCAS, is a chemical compound that has recently gained attention in scientific research. CCAS is a sulfonamide-based compound that has been synthesized and studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to the reduction of inflammation and the prevention of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, with IC50 values ranging from 1.5 to 10 μM. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In vivo studies have shown that this compound exhibits antitumor activity in mouse models of breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and purify, making it accessible for researchers. This compound has also been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation as an anticancer agent. However, this compound also has limitations for laboratory experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the study of 2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide. One potential direction is the investigation of its potential as an anticancer agent in combination with other chemotherapeutic agents. Combination therapy has been shown to be more effective than single-agent therapy in some cases, and this compound may have synergistic effects with other agents. Another potential direction is the investigation of its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to elucidate the molecular targets and pathways of this compound, which may lead to the development of more potent and selective analogs.

Synthesis Methods

The synthesis of 2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 4-chloroaniline, 2-methylaniline, and 2-chlorobenzoyl chloride. The reaction involves the formation of an amide bond between the 2-chlorobenzoyl chloride and the 2-methylaniline, followed by the addition of the 4-chloroaniline and the sulfonamide group. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results.

Properties

IUPAC Name

2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3S/c1-13-4-2-3-5-19(13)23-20(25)17-12-16(10-11-18(17)22)28(26,27)24-15-8-6-14(21)7-9-15/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIXXTXXGKNTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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